molecular formula C23H23ClN2O3S B5081467 N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide

N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide

Cat. No.: B5081467
M. Wt: 443.0 g/mol
InChI Key: BIMSUQOEQHTYAV-UHFFFAOYSA-N
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Description

The compound “N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide” is a complex organic molecule. It contains several functional groups, including an amide group, a sulfonyl group, and a phenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, this compound is likely to be solid at room temperature, given its molecular weight and the presence of multiple aromatic rings . Its solubility would depend on the solvent used, with it likely being more soluble in organic solvents due to its structure .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a potential material for industrial use, future research could involve testing its properties under various conditions .

Properties

IUPAC Name

2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-17-8-14-22(15-9-17)30(28,29)26(21-12-10-20(24)11-13-21)16-23(27)25-18(2)19-6-4-3-5-7-19/h3-15,18H,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMSUQOEQHTYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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